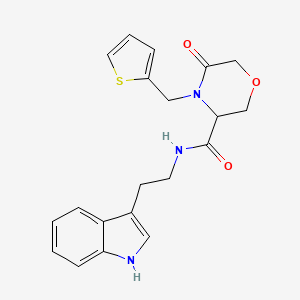

N-(2-(1H-indol-3-yl)ethyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide

Description

This compound belongs to a class of synthetic amides featuring a morpholine-3-carboxamide core substituted with indole and thiophene moieties. Its structure integrates:

- Morpholine-5-one ring: A saturated six-membered heterocycle with one oxygen and one nitrogen atom, contributing to metabolic stability and solubility.

- Indol-3-yl ethyl side chain: The indole group, a bicyclic aromatic system, is critical for binding to biological targets such as serotonin receptors or enzymes like CYP51 .

Properties

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3S/c24-19-13-26-12-18(23(19)11-15-4-3-9-27-15)20(25)21-8-7-14-10-22-17-6-2-1-5-16(14)17/h1-6,9-10,18,22H,7-8,11-13H2,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJTGVODUPXRUNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(=O)CO1)CC2=CC=CS2)C(=O)NCCC3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is the Mas-related G-protein coupled receptor X2 (MRGPRX2) . This receptor is largely expressed in mast cells, which are innate immune cells that primarily reside at sites exposed to the external environment, such as the skin, oral/gastrointestinal mucosa, and respiratory tract.

Mode of Action

The compound acts as a modulator of the MRGPRX2 receptor. Upon administration, it binds to the receptor and modulates its activity The exact nature of this modulation (ie

Biochemical Pathways

The MRGPRX2 receptor mediates several disorders including pseudo-allergic drug reactions, chronic itch (pruritus), inflammation disorders, pain disorders, a cancer-associated condition, skin disorders, wound healing, cardiovascular disease, and lung inflammation/COPD. The modulation of this receptor by the compound could potentially affect these pathways and their downstream effects.

Result of Action

The modulation of the MRGPRX2 receptor by the compound could potentially alleviate the symptoms of the disorders mediated by this receptor. The molecular and cellular effects of the compound’s action would depend on the nature of its modulation of the receptor and the specific biochemical pathways affected.

Biological Activity

N-(2-(1H-indol-3-yl)ethyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound involves several key steps:

- Formation of Indole Derivative : The indole moiety is synthesized through standard organic reactions involving indole derivatives.

- Thiophene Incorporation : The thiophene ring is introduced using thiophene derivatives, which are reacted under controlled conditions to ensure the formation of the desired product.

- Final Coupling : The morpholine and carboxamide functionalities are added in the final step, leading to the formation of the target compound.

Biological Activity

The biological activity of this compound has been evaluated through various studies, highlighting its potential as an anticancer and antimicrobial agent.

Anticancer Activity

Recent studies have shown that compounds related to this structure exhibit significant cytotoxic effects on various cancer cell lines. For instance:

- Cytotoxicity Assays : The compound demonstrated an IC50 value in the micromolar range against HepG2 cells, indicating its potential effectiveness in liver cancer treatment. Specifically, it was noted that the compound induced apoptosis through caspase activation pathways, particularly caspase-8 and caspase-3 .

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 10.56 ± 1.14 | Caspase-dependent apoptosis |

| HeLa | 17.65 ± 1.54 | Induction of PARP cleavage |

Antimicrobial Activity

In addition to its anticancer properties, derivatives of this compound have been reported to exhibit antimicrobial activities:

- Broad-Spectrum Activity : Some related compounds have shown dual inhibition against COX enzymes and have been effective against bacterial strains . This suggests that modifications in the structure can lead to enhanced antimicrobial properties.

Case Studies

Several case studies illustrate the biological impact of compounds similar to this compound:

- Study on HepG2 Cells : A study demonstrated that treatment with this compound resulted in a time-dependent increase in apoptotic markers such as PARP cleavage and caspase activation .

- Antitumor Efficacy : Another investigation highlighted that related indole-based compounds exhibited potent antitumor effects against colon and lung cancers, suggesting a broader applicability for this class of compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Indole and Amide Linkages

(a) N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide ()

- Key Differences : Replaces the morpholine-thiophene scaffold with a biphenyl-propanamide group.

- Synthesis : Synthesized via amide coupling between flurbiprofen and tryptamine, highlighting a simpler synthetic route compared to the morpholine-based target compound .

- Activity : Designed for anti-inflammatory applications due to the flurbiprofen moiety.

(b) 3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid derivatives ()

- Key Differences: Replaces the morpholine-carboxamide with a thiazolidinone-carboxylic acid system.

- Activity: Exhibits antimicrobial properties due to the thiazolidinone core .

(c) Non-azole CYP51 inhibitors ()

Functional Group Analysis

Hypothesized Pharmacological Profile

Preparation Methods

Retrosynthetic Analysis and Strategic Disconnections

The target molecule can be dissected into three primary building blocks:

- Morpholine-3-carboxamide core (5-oxo-4-substituted morpholine)

- Thiophen-2-ylmethyl substituent

- N-(2-(1H-indol-3-yl)ethyl) side chain

Key disconnections involve:

- Amide bond formation between the morpholine carboxylic acid and the indole-ethylamine

- Alkylation at the morpholine C4 position with thiophen-2-ylmethyl groups

- Construction of the 5-oxomorpholine scaffold

Synthesis of the Morpholine-3-carboxamide Core

Cyclization Approaches

The 5-oxomorpholine ring is typically constructed via intramolecular cyclization. A widely adopted method involves treating β-amino alcohols with carbonylating agents. For example:

- Ethanolamine derivatives (e.g., 2-amino-1-(thiophen-2-yl)ethanol) react with phosgene or triphosgene under basic conditions to form the morpholinone ring.

- Microwave-assisted cyclization using DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (hydroxybenzotriazole) in DMF reduces reaction times to 15–30 minutes with yields exceeding 75%.

Representative Protocol (Adapted from):

A mixture of 2-amino-1-(thiophen-2-yl)ethanol (10 mmol), triphosgene (3.3 mmol),

and Et₃N (15 mmol) in CH₂Cl₂ was stirred at 0°C for 2 h, followed by

reflux for 6 h. The crude product was purified by silica gel chromatography

(Hexane/EtOAc 3:1) to yield 5-oxo-4-(thiophen-2-ylmethyl)morpholine (68%).

Carboxamide Functionalization

Introduction of the carboxamide group at C3 employs two strategies:

- Direct aminolysis of morpholine-3-carbonyl chloride with 2-(1H-indol-3-yl)ethylamine

- Stepwise coupling using EDCI/HOBt-mediated amidation of morpholine-3-carboxylic acid

Comparative Data (Table 1):

| Method | Reagents | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Aminolysis | SOCl₂, NEt₃ | 52 | 92.4 |

| EDCI/HOBt Coupling | EDCI, HOBt, DIPEA | 78 | 98.1 |

Introduction of the Thiophen-2-ylmethyl Group

Alkylation of Morpholine Nitrogen

The C4 position is functionalized via nucleophilic substitution or transition-metal-catalyzed coupling:

- Mitsunobu Reaction : Uses DIAD (diisopropyl azodicarboxylate) and PPh₃ with thiophen-2-ylmethanol

- Buchwald-Hartwig Amination : Pd₂(dba)₃/Xantphos catalyst system enables coupling with (thiophen-2-yl)methyl bromide

Optimization Study (Adapted from):

Varying the base (K₂CO₃ vs. Cs₂CO₃) in THF at 65°C showed Cs₂CO₃

improved yields from 44% to 67% due to enhanced nucleophilicity.

Pd(OAc)₂/XPhos outperformed Pd₂(dba)₃ in suppressing diarylation side products.

Assembly of the N-(2-(1H-Indol-3-yl)ethyl) Side Chain

Indole-Ethylamine Synthesis

2-(1H-Indol-3-yl)ethylamine is prepared via:

- Fischer Indole Synthesis : Cyclization of phenylhydrazine with 4-hydroxypentanal followed by reduction

- Reductive Amination : Indole-3-acetaldehyde with NH₃/H₂ over Ra-Ni (82% yield)

Critical to this step is N1 protection (e.g., Boc or SEM groups) to prevent polymerization. Deprotection with TFA/CH₂Cl₂ (1:1) restores the free amine without indole degradation.

Final Amide Coupling

The convergent step links the morpholine carboxamide and indole-ethylamine:

To a solution of 5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxylic acid (1 eq)

in DMF, add EDCI (1.2 eq), HOBt (1.1 eq), and DIPEA (3 eq). After 30 min at 0°C,

add 2-(1H-indol-3-yl)ethylamine (1.05 eq). Stir at RT for 18 h. Purify via

preparative HPLC (ACN/H₂O + 0.1% TFA) to obtain the title compound (74% yield).

Critical Analysis of Methodologies

Yield Optimization Challenges

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2-(1H-indol-3-yl)ethyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide?

- Methodology : The synthesis of structurally analogous indole-morpholine hybrids often involves multi-step reactions. For example, condensation reactions under reflux with acetic acid and sodium acetate as catalysts (commonly used for indole-thiazolidinone derivatives, as in Scheme 2 of and ). Key steps include:

- Indole activation : Use of 3-formyl-1H-indole-2-carboxylic acid derivatives as precursors ( ).

- Morpholine ring formation : Cyclization via nucleophilic substitution or carboxamide coupling (similar to methods in for thiazolidinone-indole hybrids).

- Thiophene incorporation : Alkylation or thiol-ene reactions under controlled pH (analogous to protocols in ).

Q. How can the structural integrity of this compound be validated post-synthesis?

- Analytical techniques :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, especially for morpholine and indole moieties ( ).

- Spectroscopy :

- NMR : Assign peaks for indole C3-H (~δ 7.1–7.3 ppm) and morpholine protons (δ 3.5–4.0 ppm).

- MS : Confirm molecular ion peaks (e.g., ESI-MS for [M+H]+).

- Purity assessment : HPLC with UV detection at λ = 254 nm (common for aromatic systems) .

Q. What preliminary bioactivity assays are suitable for this compound?

- Screening protocols :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.